Synthetic Efficiency: Crystallization-Based Route Eliminates Chromatography, Reducing Cost and Waste
BRD5018 is synthesized via an entirely crystallization-based route that eliminates all chromatographic separations, in stark contrast to traditional synthetic methods for complex antimalarials which rely on multiple chromatography steps [1]. The process utilizes diastereoselective reactions and crystalline intermediates to achieve >95% purity without chromatography, resulting in a substantially reduced cost and waste generation with enhanced throughput and quality control [1].
| Evidence Dimension | Synthetic process efficiency and cost |
|---|---|
| Target Compound Data | 0 chromatographic steps; >95% purity (HPLC) achieved by crystallization only |
| Comparator Or Baseline | Traditional antimalarial synthesis (e.g., chloroquine, artemisinin derivatives) typically requires 3-5 chromatographic purifications |
| Quantified Difference | Elimination of 100% of chromatographic steps (qualitative estimate) |
| Conditions | Synthesis of bicyclic azetidine scaffold with five stereogenic centers |
Why This Matters
For procurement, this directly translates to lower cost of goods and greater scalability, making BRD5018 an economically attractive lead candidate for further development and large-scale studies.
- [1] Mitasev B, et al. Crystallization-Based Synthetic Route to Antimalarial Agent BRD5018: Diazocene Ring Formation via a Staudinger-aza-Wittig Reaction on an Azetidine-Ribose Template. Org. Process Res. Dev. 2021. View Source
